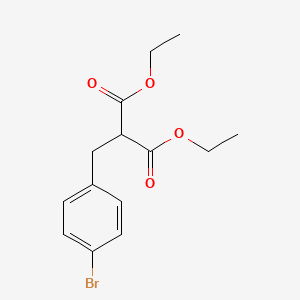

Diethyl 2-(4-bromobenzyl)malonate

Beschreibung

Significance of Diethyl Malonate in C-C Bond Formation and Functionalization Methodologies

Diethyl malonate, the diethyl ester of malonic acid, is a cornerstone reagent in organic synthesis, primarily utilized for its ability to readily form a stabilized carbanion. The methylene (B1212753) group flanked by two electron-withdrawing ester groups exhibits enhanced acidity, allowing for easy deprotonation by a moderately strong base to form a nucleophilic enolate. This enolate is a key intermediate in one of the most fundamental C-C bond-forming reactions: the malonic ester synthesis.

This classical reaction allows for the alkylation of the diethyl malonate enolate with a variety of electrophiles, most commonly alkyl halides. This initial alkylation can be followed by a second alkylation with a different electrophile, leading to disubstituted malonic esters. Subsequent hydrolysis of the ester groups followed by decarboxylation affords a substituted carboxylic acid. This entire sequence provides a reliable method for the synthesis of a wide array of carboxylic acids and their derivatives.

Beyond simple alkylation, the reactivity of diethyl malonate extends to a variety of other transformations. It is a key component in the Knoevenagel condensation, where it reacts with aldehydes and ketones to form α,β-unsaturated dicarbonyl compounds. Furthermore, it participates in Michael additions, acting as a soft nucleophile that adds to α,β-unsaturated systems. The versatility of diethyl malonate has made it an indispensable tool in the synthesis of numerous important compounds, including barbiturates, vitamins B1 and B6, and a variety of pharmaceuticals. wikipedia.org

Overview of Brominated Aromatic Scaffolds in Synthetic Chemistry

Aromatic compounds containing bromine atoms are of significant interest in synthetic and medicinal chemistry. The presence of a bromine atom on an aromatic ring imparts several useful properties. From a synthetic standpoint, the carbon-bromine bond serves as a versatile functional handle for a multitude of cross-coupling reactions. Seminal transformations such as the Suzuki, Heck, and Sonogashira couplings utilize aryl bromides as key starting materials to form new carbon-carbon or carbon-heteroatom bonds. This capability allows for the elaboration of simple brominated aromatics into highly complex molecular structures.

In the context of medicinal chemistry, the incorporation of bromine into a drug candidate can have profound effects on its biological activity. The lipophilicity of a molecule is often increased, which can enhance its ability to cross cell membranes. Furthermore, the bulky nature of the bromine atom can influence the binding affinity and selectivity of a molecule for its biological target. The electronic properties of the aromatic ring are also altered by the electron-withdrawing nature of bromine, which can modulate the reactivity and metabolic stability of the compound. Consequently, brominated aromatic scaffolds are found in a wide range of pharmaceuticals and agrochemicals.

Contextualization of Diethyl 2-(4-bromobenzyl)malonate within Advanced Organic Synthesis

This compound emerges as a particularly valuable building block at the intersection of malonate chemistry and the utility of brominated aromatics. This compound incorporates both the reactive malonate core and a synthetically versatile brominated benzyl (B1604629) group. The malonate portion allows for a plethora of subsequent chemical manipulations, including hydrolysis and decarboxylation to generate 3-(4-bromophenyl)propanoic acid, or further alkylation at the α-position to introduce additional complexity.

Crucially, the 4-bromobenzyl moiety provides a strategic site for late-stage functionalization. The presence of the bromine atom on the phenyl ring opens the door to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of new aryl, alkyl, or alkyne groups, enabling the rapid generation of a library of diverse compounds from a single, common intermediate. This strategy is central to modern drug discovery and materials science, where the ability to systematically modify a core scaffold is paramount for optimizing properties. For instance, a related compound, diethyl 2-((4-bromophenylamino)methylene)malonate, serves as a key intermediate in the synthesis of pyrazoloquinolinones, highlighting the role of such brominated malonates as precursors to complex heterocyclic systems with potential biological activity. nih.gov Therefore, this compound is not merely a simple organic molecule but a sophisticated and strategically designed precursor for the efficient construction of advanced molecular targets.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 70146-78-0 |

| Molecular Formula | C14H17BrO4 |

| Molecular Weight | 329.19 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥97% |

| Storage Temperature | Room temperature, sealed in dry conditions |

Data sourced from commercial suppliers. sigmaaldrich.com

Key Reactions of Diethyl Malonate

| Reaction Type | Description |

| Alkylation | The enolate of diethyl malonate reacts with alkyl halides to form substituted malonic esters. This is a cornerstone of the malonic ester synthesis. |

| Knoevenagel Condensation | Reaction with aldehydes or ketones, catalyzed by a weak base, to yield α,β-unsaturated dicarbonyl compounds. |

| Michael Addition | Acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds and nitriles. |

| Hydrolysis & Decarboxylation | The ester groups can be hydrolyzed to carboxylic acids, and subsequent heating leads to the loss of carbon dioxide to form a substituted acetic acid. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-[(4-bromophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUINVWBCZQIJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446228 | |

| Record name | diethyl 2-(4-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70146-78-0 | |

| Record name | diethyl 2-(4-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 4 Bromobenzyl Malonate and Analogous Structures

Direct Synthetic Routes to Diethyl 2-(4-bromobenzyl)malonate

Direct synthesis primarily involves the alkylation of diethyl malonate.

The most common and direct method for synthesizing this compound is the alkylation of diethyl malonate with a 4-bromobenzyl halide, typically 4-bromobenzyl bromide. prepchem.comvulcanchem.com This reaction falls under the category of malonic ester synthesis, a well-established method for preparing substituted carboxylic acids. wikipedia.orglibretexts.org The core of this reaction is the formation of a new carbon-carbon bond between the α-carbon of diethyl malonate and the benzylic carbon of the 4-bromobenzyl halide. libretexts.orglibretexts.org The reaction proceeds via an SN2 mechanism, where the enolate of diethyl malonate acts as a nucleophile and attacks the electrophilic carbon of the benzyl (B1604629) halide, displacing the halide ion. libretexts.orglibretexts.orgjove.com

A general representation of the reaction is as follows:

Diethyl malonate + 4-Bromobenzyl bromide → this compound + Bromide salt

The efficiency and outcome of the alkylation reaction are highly dependent on the chosen reaction conditions, including the base and the potential use of a catalyst.

A crucial component of this synthesis is the use of a base to deprotonate the α-hydrogen of diethyl malonate, thereby generating the nucleophilic enolate. libretexts.orglibretexts.orgjove.com Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly employed base for this purpose. vulcanchem.comorgsyn.org The pKa of the α-hydrogens of diethyl malonate is approximately 12.6, making them sufficiently acidic to be removed by an alkoxide base. libretexts.orglibretexts.org The choice of the alkoxide base is important to prevent transesterification; using sodium ethoxide with diethyl malonate ensures that even if a reaction with the ester occurs, the starting material is regenerated. wikipedia.orgwikipedia.org Other bases like sodium hydride (NaH) can also be used. libretexts.orglibretexts.org

| Parameter | Condition | Purpose |

| Base | Sodium Ethoxide (NaOEt) | Deprotonation of diethyl malonate to form the enolate. |

| Solvent | Ethanol | To dissolve reactants and facilitate the reaction. |

| Reactant | 4-Bromobenzyl Bromide | Electrophile for the SN2 reaction. |

This interactive table summarizes the typical conditions for base-promoted alkylation.

Phase-transfer catalysis (PTC) offers an alternative and often advantageous method for the alkylation of diethyl malonate. phasetransfercatalysis.comacs.orgsci-hub.se This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). sci-hub.se In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., triethylbenzylammonium chloride - TEBAC) or a crown ether, facilitates the transfer of the enolate from the aqueous or solid phase to the organic phase where the alkylating agent is present. sci-hub.segoogle.comscribd.com

One of the key advantages of PTC is the ability to use solid bases like potassium carbonate, which can be easier to handle and remove than alkoxides. phasetransfercatalysis.comgoogle.com The PTC activates the base, enhancing its ability to deprotonate the diethyl malonate. phasetransfercatalysis.com Research has shown that combining PTC with microwave irradiation can significantly accelerate the reaction, leading to higher yields of the mono-alkylated product. researchgate.net

| Catalyst Type | Example | Role |

| Quaternary Ammonium Salt | Triethylbenzylammonium Chloride (TEBAC) | Transfers the enolate anion between phases. |

| Crown Ether | 18-Crown-6 | Complexes with the cation of the base, increasing the anion's reactivity. |

This interactive table highlights common phase-transfer catalysts and their functions.

Investigation of Reaction Conditions and Catalyst Systems

Indirect Synthetic Pathways Involving Related Malonate Derivatives

While direct alkylation is prevalent, indirect methods involving other reactions of malonate derivatives can also lead to similar structures.

The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org Diethyl malonate and its derivatives are excellent Michael donors due to the acidity of their α-hydrogens. wikipedia.orgadichemistry.com

While not a direct route to this compound itself, the Michael addition is a fundamental reaction for creating substituted malonates. For instance, diethyl malonate can react with an α,β-unsaturated ketone or ester to form a 1,5-dicarbonyl compound. adichemistry.com This methodology is crucial for synthesizing a wide array of substituted malonate structures, which could then potentially be further modified to introduce a 4-bromobenzyl group. The reaction is typically thermodynamically controlled and can be catalyzed by a base. organic-chemistry.orgadichemistry.com Recent advancements have explored the use of organocatalysts, such as isothiourea derivatives, to achieve highly enantioselective Michael additions of malonates. nih.gov

Michael Addition Reactions for Substituted Malonates

Enantioselective Michael Addition to Nitroolefins

The enantioselective Michael addition represents a powerful tool for asymmetric carbon-carbon bond formation. In this context, the synthesis of chiral malonate derivatives is achieved through the conjugate addition of malonates to nitroolefins, a reaction catalyzed by bifunctional organocatalysts. These catalysts, which possess both a Brønsted acid and a Lewis base functionality, are capable of activating both the nucleophile (diethyl malonate) and the electrophile (nitroolefin) simultaneously to facilitate the reaction and control the stereochemical outcome.

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or 2-aminoDMAP, have proven effective. rsc.orgmetu.edu.tr For instance, thiourea-based catalysts derived from 9-amino(9-deoxy) epicinchonine can activate the nitroolefin through hydrogen bonding, while the tertiary amine moiety of the alkaloid deprotonates the diethyl malonate to form the nucleophilic enolate. rsc.orgresearchgate.net This dual activation within the chiral scaffold of the catalyst guides the approach of the nucleophile to the electrophile, resulting in high enantioselectivity. nih.gov

The synthesis of this compound via this method would conceptually involve the reaction of diethyl malonate with (E)-1-bromo-4-(2-nitrovinyl)benzene in the presence of a suitable chiral organocatalyst. Subsequent reduction of the nitro group would yield the target compound. Studies on various substituted trans-β-nitroolefins have demonstrated the broad scope of this reaction, achieving high yields and excellent enantioselectivities. metu.edu.tr

Below is a table summarizing the effectiveness of different organocatalysts in the Michael addition of diethyl malonate to trans-β-nitrostyrene, a close analog to the required brominated substrate.

| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 2-aminoDMAP/urea (B33335) | 5 | Toluene | 4 | 95 | 94 |

| 2-aminoDMAP/thiourea | 10 | Toluene | 12 | 90 | 91 |

| Cupreine Base | 10 | Toluene | 72 | 92 | 90 |

| (R,R)-DPEN with Salicylic Acid | 20 | Ether | 168 | 99 | >99 |

This data is based on the reaction with trans-β-nitrostyrene as the Michael acceptor. metu.edu.trnih.govbuchler-gmbh.com

Michael Addition to Chalcone (B49325) Analogs

The Michael addition of diethyl malonate to chalcone analogs is another significant method for creating substituted malonates. Chalcones, which are α,β-unsaturated ketones, act as Michael acceptors. The reaction involves the 1,4-addition of the diethyl malonate enolate to the chalcone backbone, forming a γ-keto malonate derivative. longdom.orgresearchgate.net These adducts are versatile intermediates; for instance, the synthesis of various chalcone-diethyl malonate derivatives has been reported with good to excellent yields using potassium tert-butoxide as a catalyst. researchgate.netnih.gov

To achieve enantioselectivity, chiral catalysts are employed. A notable example is the use of a Nickel-Sparteine complex. longdom.org In this system, the chiral ligand, (-)-Sparteine, coordinates to the nickel metal center, creating a chiral environment that directs the nucleophilic attack of the diethyl malonate onto the chalcone. This methodology has been shown to produce Michael adducts with good enantioselectivity under mild, ambient conditions. longdom.org Other successful catalytic systems include those based on cinchona alkaloids and dipeptide-derived multifunctional phosphonium (B103445) salts. rsc.orgcolab.ws

For the synthesis of a precursor to this compound, a chalcone bearing a 4-bromophenyl group, such as (E)-1-phenyl-3-(4-bromophenyl)prop-2-en-1-one, would be used as the starting material. The resulting adduct could then undergo further chemical transformations, such as reduction of the ketone and subsequent modifications, to yield the target structure.

The following table presents data from studies on the enantioselective Michael addition of diethyl malonate to various chalcones.

| Chalcone Substituent (Ar) | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | NiCl₂ / (-)-Sparteine | Toluene | 90 | 86 |

| 4-Chlorophenyl | (R,R)-DPEN / Salicylic Acid | Ether | 99 | 98 |

| 4-Methoxyphenyl | (R,R)-DPEN / Salicylic Acid | Ether | 99 | 97 |

| 2-Naphthyl | (R,R)-DPEN / Salicylic Acid | Ether | 89 | 94 |

This data illustrates the versatility of the method with different chalcone substrates. nih.govlongdom.org

Arylation Reactions of Malonates

Palladium-Catalyzed Arylation

Palladium-catalyzed cross-coupling reactions provide a direct and efficient route for the α-arylation of malonate esters. nih.gov This methodology involves the reaction of an aryl halide or triflate with a malonate enolate in the presence of a palladium catalyst and a suitable ligand. This approach is highly versatile, tolerating a wide range of functional groups on the aryl halide. nih.govorganic-chemistry.org

The direct synthesis of this compound can be achieved by coupling diethyl malonate with 4-bromobenzyl bromide. A similar synthesis, producing diethyl 2-(2-bromobenzyl)malonate, has been successfully demonstrated by reacting diethyl malonate with 2-bromobenzyl bromide in the presence of sodium ethoxide. prepchem.com

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the malonate enolate (or direct reaction with the enolate), and finally, reductive elimination to yield the α-aryl malonate product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and XPhos showing broad applicability for coupling both aryl bromides and chlorides. nih.govorganic-chemistry.org

Below is a table detailing the conditions and outcomes for the palladium-catalyzed arylation of diethyl malonate with various aryl halides.

| Aryl Halide | Palladium Source | Ligand | Base | Yield (%) |

| 4-Bromotoluene | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | 91 |

| 4-Chloroacetophenone | Pd₂(dba)₃ | (1-Ad)P(t-Bu)₂ | NaH | 90 |

| 1-Bromonaphthalene | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | 99 |

| 3-Bromopyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 85 |

This table showcases the general applicability of palladium-catalyzed arylation. nih.gov

Organophotoredox-Catalyzed C-H Alkylation with Brominated Phenyl Moieties

Visible-light organophotoredox catalysis has emerged as a powerful strategy for forming C-C bonds under mild conditions. rsc.org This approach utilizes an organic photosensitizer, such as Eosin Y or Rose Bengal, which, upon absorption of light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. nih.govresearchgate.net

In the context of synthesizing the target molecule, this methodology could hypothetically be applied through the generation of a 4-bromobenzyl radical. For instance, an organophotocatalyst could reduce a suitable precursor, or an SET event could lead to the fragmentation of a 4-bromobenzyl derivative to generate the corresponding radical. This radical could then be trapped by the enolate of diethyl malonate to form the desired product. Research has shown that C-H bonds can be selectively brominated using CBr₄ as a bromine source under photoredox conditions, proceeding through a radical relay mechanism involving an N-morpholino radical. researchgate.net This demonstrates the feasibility of generating reactive intermediates from halogenated compounds under these conditions.

While a direct application of this method for the synthesis of this compound is not extensively documented, the principles of photoredox catalysis support its potential. For example, the dehydrogenative coupling of ethers with phosphine oxides has been achieved using Eosin Y, showcasing the ability to functionalize C-H bonds adjacent to heteroatoms. nih.gov Similarly, photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines has been demonstrated, indicating that C-Br bonds can serve as functional handles in such transformations. mdpi.com

Condensation Reactions in Malonate Derivatization

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate, typically catalyzed by a weak base like piperidine (B6355638), proline, or immobilized enzymes like gelatine. wikipedia.orgresearchgate.netamazonaws.com

This approach offers a two-step route to this compound. The first step is the Knoevenagel condensation of 4-bromobenzaldehyde (B125591) with diethyl malonate. This reaction yields diethyl 2-(4-bromobenzylidene)malonate, an α,β-unsaturated compound. nih.govacs.org The second step involves the selective reduction of the carbon-carbon double bond of the intermediate. This can be achieved through various methods, such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to afford the final saturated product, this compound.

The Knoevenagel condensation itself is highly efficient, and various conditions have been optimized to achieve high yields of the arylidene malonate product. researchgate.netrsc.org

The table below summarizes outcomes for the Knoevenagel condensation using different aldehydes and catalysts.

| Aldehyde | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Proline | Dichloromethane | 95 |

| 4-Nitrobenzaldehyde | Immobilized Gelatine | DMSO | 90 |

| 2-(1-phenylvinyl)benzaldehyde | Piperidine/AcOH | Benzene (B151609) | 75 |

| 4-Chlorobenzaldehyde | Immobilized BSA | DMSO | 89 |

This data highlights the effectiveness of Knoevenagel condensation for various substrates. researchgate.netamazonaws.comnih.govrsc.org

Reaction with Aldehydes or Ketones

The reaction of malonate esters, such as diethyl malonate, with aldehydes or ketones is a fundamental carbon-carbon bond-forming reaction known as the Knoevenagel condensation. psiberg.comwikipedia.org This reaction is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine like piperidine or diethylamine (B46881). wikipedia.orgthermofisher.com The use of a mild base is crucial to deprotonate the acidic methylene group of the malonate without inducing the self-condensation of the aldehyde or ketone reactant. wikipedia.org

The mechanism involves the nucleophilic addition of the carbanion, generated from the active methylene compound, to the carbonyl group of the aldehyde or ketone. This is followed by a dehydration step, which eliminates a molecule of water to yield an α,β-unsaturated product, often a conjugated enone. wikipedia.org Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com

The general scheme for the Knoevenagel condensation is as follows:

Step 1: Enolate Formation: The basic catalyst removes a proton from the α-carbon of the diethyl malonate, forming a resonance-stabilized enolate ion. psiberg.com

Step 2: Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. amazonaws.com

Step 3: Dehydration: The resulting intermediate undergoes dehydration to form a stable carbon-carbon double bond, yielding the α,β-unsaturated product. psiberg.com

To drive the reaction equilibrium towards the product, by-products like water are often removed, for example, through azeotropic distillation. thermofisher.com

Click Chemistry Approaches for Propargylated Malonate Derivatives

Click chemistry principles can be applied to propargylated malonate derivatives, which serve as versatile building blocks. These derivatives are malonate esters that have been functionalized with a propargyl group (a 2-propynyl group), introducing a terminal alkyne. This terminal alkyne is a key functional group for participating in click reactions, most notably the Sonogashira cross-coupling. Diethyl propargylmalonate can be synthesized and used as a reactant for creating more complex molecules, such as intermediates for "click BOX" ligands. sigmaaldrich.com

Sonogashira Cross-Coupling Strategies

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is highly relevant for derivatives like this compound, where the aryl bromide can be coupled with a terminal alkyne, or for a propargylated malonate which can be coupled with an aryl halide.

The reaction is typically catalyzed by a dual system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst. wikipedia.orgnrochemistry.com An amine base, such as diethylamine or triethylamine, is required to act as both the reaction medium and to neutralize the hydrogen halide by-product. wikipedia.org

The catalytic cycle is generally understood to involve two interconnected cycles:

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (e.g., 4-bromobenzyl moiety) to form a Pd(II) intermediate. nrochemistry.com

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkyne group to the Pd(II) complex. nrochemistry.com

Reductive Elimination: The Pd(II) complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst. youtube.com

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate. youtube.com This species is more nucleophilic than the original alkyne, facilitating the transmetalation step.

The Sonogashira coupling is valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org

| Component | Function | Common Examples |

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper (I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Base | Forms acetylide, neutralizes acid | Diethylamine, Triethylamine |

| Substrate 1 | Terminal alkyne | Propargylated malonate, Phenylacetylene |

| Substrate 2 | Aryl/Vinyl Halide | This compound |

Cascade Reactions Involving Malonate Esters

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. Diethyl malonate and its derivatives are excellent substrates for initiating such cascades due to the reactivity of the active methylene group.

Base-Promoted Cycloaddition/Nucleophilic Addition Cascades

Base-promoted cascade reactions often commence with a Michael addition, which is a nucleophilic addition of a carbanion to an α,β-unsaturated carbonyl compound. mdpi.com In the context of diethyl malonate, a base is used to generate the malonate enolate, which then attacks an electron-deficient alkene. rsc.org

For instance, the reaction between diethyl malonate and β-nitrostyrene can be initiated by a base. mdpi.com This initial Michael addition can be followed by an intramolecular cyclization or other transformations, leading to complex cyclic structures in a highly efficient manner. The choice of base and reaction conditions can be critical in directing the reaction pathway. mdpi.com These cascades can involve a sequence of reactions such as Michael addition followed by an aldol condensation or a cyclization, ultimately leading to the formation of highly functionalized carbocyclic or heterocyclic systems.

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of chemical syntheses, advanced techniques are often employed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. When applied to the synthesis of malonate derivatives, it often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. arabjchem.orgnih.gov

The α-arylation of diethyl malonate with aryl halides, a key step for synthesizing compounds like this compound, can be effectively achieved under microwave irradiation. For example, the coupling of aryl halides with diethyl malonate proceeds efficiently in the presence of a copper triflate catalyst, a ligand such as 2-picolinic acid, and a base like cesium carbonate in toluene. researchgate.net Using microwave heating, these reactions can be completed in as little as 30 minutes, whereas conventional heating might require several hours. arabjchem.orgresearchgate.net

Microwave irradiation has also been successfully used for various other transformations involving diethyl malonate, including alkylations and the synthesis of heterocyclic compounds derived from malonates. nih.govresearchgate.net

Table of Microwave-Assisted Arylation Conditions

| Reactant 1 | Reactant 2 | Catalyst/Base System | Solvent | Time (MW) | Yield |

|---|---|---|---|---|---|

| Diethyl malonate | 2-Iodobenzonitrile | Cu(OTf)₂ / Picolinic acid / Cs₂CO₃ | Toluene | 30 min | 91% |

Data adapted from research on α-arylation of diethyl malonate. researchgate.net

Solid-Phase Synthesis Applications

A plausible solid-phase approach to synthesizing this compound would involve the immobilization of a malonate derivative onto a suitable resin. For instance, a resin functionalized with a linker susceptible to cleavage under specific conditions would be used. The synthesis could proceed by attaching diethyl malonate to the resin, followed by alkylation with 4-bromobenzyl bromide. The final product would then be cleaved from the solid support.

The choice of resin is critical for the success of solid-phase synthesis. The properties of the resin, such as its swelling capacity in different solvents, directly impact reaction kinetics and yield. rsc.org Greener solvents are increasingly being investigated to improve the environmental footprint of solid-phase synthesis. rsc.org

The development of a successful solid-phase synthesis for this compound would offer a streamlined and efficient method for its production, which is particularly advantageous for creating libraries of analogous structures for screening purposes.

Screening of Reaction Parameters (Catalyst Loading, Concentration, Solvent, Temperature)

The optimization of reaction parameters is a critical step in developing an efficient and cost-effective synthesis for this compound and its analogs. The following subsections detail the impact of catalyst loading, concentration, solvent, and temperature on similar reactions.

Catalyst Loading:

The amount of catalyst used can significantly influence the reaction rate and yield. In the synthesis of related compounds, it has been observed that varying the catalyst loading can have a substantial effect. For example, in a particular synthesis, using 10 mol% of a silica (B1680970) sodium carbonate catalyst resulted in a 94% yield, while 5 mol% and 20 mol% gave yields of 90% and 88%, respectively. researchgate.net This indicates that an optimal catalyst loading exists, beyond which no significant improvement in yield is observed, and may even be detrimental. The use of solid catalysts, such as 12-tungstophosphoric acid, is also a viable option, with the weight percentage of the catalyst being a key parameter to optimize. google.com

Concentration:

Reactant concentration plays a vital role in reaction kinetics. While specific data on the effect of concentration on the synthesis of this compound is limited, general principles of chemical kinetics suggest that higher concentrations can lead to faster reaction rates. However, this must be balanced against potential issues such as solubility and side reactions.

Solvent:

The choice of solvent is crucial as it can affect the solubility of reactants, the reaction pathway, and the ease of product isolation. In the synthesis of various malonate derivatives, a range of solvents has been employed. For instance, in the preparation of diethyl diethylmalonate, n-butanol has been used due to its higher boiling point, which can facilitate the reaction. sciencemadness.org In other syntheses, solvents such as ethanol, toluene, and dimethylformamide have been utilized. google.com Some reactions have also been successfully performed under solvent-free conditions, which can offer environmental and economic benefits. researchgate.netresearchgate.net

Temperature:

Temperature is a key parameter that influences the rate of reaction. For the synthesis of diethyl malonate and its derivatives, reaction temperatures are typically controlled within a specific range to ensure optimal yield and minimize the formation of byproducts. For example, in one preparation of diethyl malonate, the reaction temperature is controlled between 80-110 °C. google.com In another synthesis of a related compound, the reaction is carried out at 50 °C. researchgate.net The optimal temperature is highly dependent on the specific reactants, catalyst, and solvent system being used.

Mechanistic Investigations of Reactions Involving Diethyl 2 4 Bromobenzyl Malonate

Role of Acidic Methylene (B1212753) Protons in Reactivity

The central carbon atom of the malonate moiety in Diethyl 2-(4-bromobenzyl)malonate possesses a single hydrogen atom. This proton is significantly acidic due to its position alpha to two carbonyl groups. wikipedia.orgwikipedia.org The adjacent ester groups act as powerful electron-withdrawing groups, which stabilize the conjugate base (an enolate ion) formed upon deprotonation. wikipedia.orglibretexts.org This stabilization occurs through delocalization of the negative charge onto the oxygen atoms of both carbonyl groups, as depicted by resonance structures. wikipedia.org

The acidity of this α-hydrogen is a cornerstone of malonic ester synthesis. wikipedia.orglibretexts.org The formation of the enolate carbanion by reaction with a suitable base, such as sodium ethoxide, generates a soft, resonance-stabilized nucleophile. wikipedia.orglibretexts.org This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, most notably the alkylation with alkyl halides. libretexts.orglibretexts.org The ease of this deprotonation step makes the methylene (or methine, in the case of the substituted malonate) group the reactive center for nucleophilic reactions. wikipedia.orgbrainly.in

| Feature | Description | Significance in Reactivity |

| α-Proton | Hydrogen atom on the carbon between the two ester carbonyls. | Significantly acidic (pKa in DMSO ~16.4 for parent diethyl malonate). wikipedia.org |

| Carbonyl Groups | Two ester groups adjacent to the central carbon. | Stabilize the conjugate base (enolate) via resonance and inductive effects. wikipedia.orgwikipedia.org |

| Enolate Formation | Deprotonation with a base (e.g., NaOEt) yields a carbanion. libretexts.org | Creates a potent carbon nucleophile for C-C bond formation. libretexts.org |

Electrophilic Nature of Bromomethyl Groups

The synthesis of the title compound typically involves the reaction of a diethyl malonate enolate with 4-bromobenzyl bromide or a similar halide. In this context, the bromomethyl group of the 4-bromobenzyl halide serves as the electrophile. The carbon atom of the CH2Br group is electrophilic because it is bonded to a highly electronegative bromine atom, which polarizes the C-Br bond and makes the carbon susceptible to nucleophilic attack.

Furthermore, this is a benzylic halide, meaning the C-Br bond is attached to a carbon atom that is directly bonded to a benzene (B151609) ring. This position is particularly reactive in nucleophilic substitution reactions. youtube.comyoutube.com The transition state of an Sₙ2 reaction at the benzylic position is stabilized by the adjacent aromatic ring, accelerating the reaction rate. In reactions involving 4-bromobenzyl chloride and a nucleophile like sodium cyanide, substitution occurs at the benzylic CH2Cl group while the bromine atom on the aromatic ring remains intact. youtube.comyoutube.com This is because the C(sp²)-Br bond of the bromophenyl group has partial double bond character due to resonance with the benzene ring, making it much stronger and less reactive towards nucleophilic substitution compared to the C(sp³)-Br bond of the benzyl (B1604629) group. youtube.com

Nucleophilic Substitution Reaction Pathways

The primary reaction pathway involving diethyl malonate and its derivatives is the malonic ester synthesis, which proceeds via a nucleophilic substitution mechanism. wikipedia.org Specifically, it is an Sₙ2 (bimolecular nucleophilic substitution) reaction. libretexts.orgmasterorganicchemistry.com

The mechanism for the formation of this compound can be outlined in two main steps:

Enolate Formation : Diethyl malonate is treated with a base, typically sodium ethoxide in ethanol (B145695), to remove the acidic α-proton and form a resonance-stabilized enolate anion. libretexts.org Using an alkoxide base that matches the alkyl group of the ester is crucial to prevent transesterification side reactions. wikipedia.org

Nucleophilic Attack : The resulting enolate acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. libretexts.orgmasterorganicchemistry.com This is a concerted Sₙ2 displacement of the bromide ion, which is a good leaving group.

This sequence can be repeated. The product, this compound, still has one acidic proton on the α-carbon. This proton can be removed by a base to form a new enolate, which can then be alkylated with a second alkyl halide, leading to dialkylated products. wikipedia.org This highlights the versatility of the malonic ester synthesis in creating mono- and disubstituted acetic acid derivatives (after subsequent hydrolysis and decarboxylation). libretexts.org

Transition State Stabilization by Ester Electron-Withdrawing Effects

The two ester groups are fundamental to the reactivity of the malonate core, not just for increasing the acidity of the α-proton but also for stabilizing the transition state of subsequent reactions. The electron-withdrawing nature of the esters is a combination of two effects: the inductive effect and the resonance effect. libretexts.orgyoutube.com

Inductive Effect : The electronegative oxygen atoms of the ester groups pull electron density away from the central carbon through the sigma bonds. This effect increases the electrophilicity of the carbonyl carbon and helps to stabilize any negative charge that develops on the α-carbon. libretexts.orgquora.com

Resonance Effect : When the α-proton is removed, the resulting negative charge on the carbanion is delocalized across the O=C-C-C=O system. This delocalization, spreading the charge over five atoms, is the primary reason for the stability of the enolate intermediate. wikipedia.org

During an Sₙ2 alkylation reaction, the transition state involves the partial formation of a new C-C bond and the partial breaking of the C-X (carbon-halide) bond. The developing negative charge on the nucleophilic carbon is stabilized by the same electron-withdrawing and resonance-delocalizing effects of the ester groups. nih.gov This stabilization lowers the activation energy of the reaction, facilitating the nucleophilic attack. The ability of catalysts or functional groups within a molecule to stabilize a transition state is a key principle in catalysis and chemical reactivity. nih.gov

Proposed Mechanisms for Photocatalyzed Alkylation

Photocatalyzed reactions provide a modern avenue for C-H alkylation, often proceeding through radical mechanisms under mild conditions. chemrxiv.orgnih.gov While direct photocatalyzed alkylation using this compound as the alkylating agent is a specific application, the general mechanisms are well-established for similar systems, such as in Minisci-type reactions. chemrxiv.orgnih.govnih.gov

A plausible proposed mechanism for the photocatalytic C-H alkylation of a heteroarene using an alkyl bromide like this compound would involve the following steps:

Photocatalyst Excitation : A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state.

Radical Generation : The excited photocatalyst can interact with the alkyl bromide. Through a single-electron transfer (SET) process, the photocatalyst reduces the alkyl bromide, causing the cleavage of the carbon-bromine bond to generate a carbon-centered radical and a bromide anion. In the case of the title compound, this would generate the diethyl 2-malonylbenzyl radical.

Radical Addition : The newly formed alkyl radical adds to a protonated electron-deficient heteroarene (like quinoline (B57606) or pyridine). This addition creates a radical cation intermediate.

Re-aromatization and Catalyst Regeneration : The radical cation is oxidized by the oxidized form of the photocatalyst from step 2, which regenerates the catalyst's ground state and forms a cationic intermediate. Subsequent deprotonation restores the aromaticity of the heterocycle, yielding the final alkylated product. chemrxiv.org

These methods enable the functionalization of complex molecules without the need for pre-functionalized starting materials, often under acid-free conditions. chemrxiv.orgnih.gov

Stereo- and Enantioselectivity Mechanisms in Asymmetric Syntheses

Achieving stereocontrol in reactions involving malonates is a significant goal in modern organic synthesis. Diethyl malonate and its derivatives are frequently used as prochiral nucleophiles in asymmetric catalysis, particularly in iridium-catalyzed asymmetric allylic alkylation (Ir-AAA). nih.govorganic-chemistry.orgresearchgate.net These reactions are powerful tools for constructing enantioenriched all-carbon quaternary centers. nih.govorganic-chemistry.org

The general mechanism for achieving enantioselectivity in an Ir-AAA reaction with a malonate nucleophile is as follows:

Oxidative Addition : The iridium(I) catalyst, bearing a chiral ligand, reacts with an allylic electrophile (e.g., an allylic carbonate or alcohol) to form a π-allyl-iridium(III) complex.

Enolate Formation : A base deprotonates the malonate derivative to generate the nucleophilic enolate.

Enantioselective Nucleophilic Attack : The malonate enolate attacks the π-allyl ligand of the chiral iridium complex. The stereochemical outcome of this step is controlled by the chiral ligand coordinated to the iridium center. The ligand creates a chiral environment around the metal, directing the nucleophile to attack one of the two enantiotopic faces of the π-allyl group preferentially. nih.govacs.org This step dictates the enantiomeric excess (ee) of the final product.

Reductive Elimination : The catalyst is regenerated, and the enantioenriched alkylated product is released.

Optimization studies for these reactions often involve screening different bases, additives (like ZnI₂), and solvents to achieve high yield and enantioselectivity. organic-chemistry.org

| Catalyst System | Reaction Type | Product Feature | Enantiomeric Excess (ee) | Reference |

| Ir/(P,olefin) Complex | Allylic Alkylation | Tertiary Stereocenter | Excellent enantioselectivity | acs.org |

| Ir-catalyst with NaHMDS/ZnI₂ | Allylic Alkylation | All-Carbon Quaternary Center | Up to 97% ee | organic-chemistry.orgresearchgate.net |

| Pd-catalyst with Cr(CO)₃ | Allylic Alkylation | α-2-propenyl benzyl motifs | Up to 99% ee | nih.gov |

These methods demonstrate the capacity to transform simple prochiral malonates into valuable, complex chiral building blocks for natural product and pharmaceutical synthesis. researchgate.net

Applications of Diethyl 2 4 Bromobenzyl Malonate in the Synthesis of Complex Molecules

Precursor in Pharmaceutical Intermediates

The structural attributes of diethyl 2-(4-bromobenzyl)malonate make it an important starting material for various pharmaceutical compounds.

While direct synthesis of Eprosartan from this compound is not the primary route, related malonic esters are crucial in the synthesis of key intermediates for angiotensin II receptor antagonists. For instance, the synthesis of an Eprosartan intermediate, 2-thienylmethylene diethyl malonate, is achieved through the reaction of 2-thiophenecarboxaldehyde and diethyl malonate. google.com This reaction is catalyzed by piperidine (B6355638) and benzoic acid in a cyclohexane (B81311) solvent, with an orthoformate added as a reaction auxiliary agent to drive the reaction to completion by removing the water byproduct. google.com

Table 1: Synthesis of Eprosartan Intermediate

| Reactants | Catalyst/Solvent | Product |

|---|---|---|

| 2-Thiophenecarboxaldehyde, Diethyl malonate | Piperidine, Benzoic acid, Cyclohexane | 2-Thienylmethylene diethyl malonate |

Gamma-aminobutyric acid (GABA) is a significant inhibitory neurotransmitter in the central nervous system. nih.gov this compound can serve as a precursor for the synthesis of GABA analogues. The synthesis of GABA itself can be achieved from diethyl cyanomalonate through deethoxycarbonylation, ester hydrolysis, and nitrile reduction of an intermediate formed by the alkylation of diethyl cyanomalonate with ethyl bromoacetate. researchgate.net The synthesis of various β-substituted GABA derivatives, which have clinical applications, often involves the asymmetric Michael addition of a carbon nucleophile, such as a malonate, to an α,β-unsaturated compound. researchgate.net

This compound is a valuable precursor for the synthesis of non-natural α-amino acids. The malonic ester synthesis allows for the introduction of the 4-bromobenzyl group onto the α-carbon of the malonate. This can be followed by conversion to an amino acid. A common method for amino acid synthesis is the amidomalonate route, which starts with diethyl acetamidomalonate. quora.com This compound can be deprotonated and then alkylated with a suitable halide, such as 4-bromobenzyl bromide, to introduce the desired side chain. quora.comwikipedia.org Subsequent hydrolysis and decarboxylation yield the racemic α-amino acid. wikipedia.org This methodology is versatile and can be used to synthesize a variety of amino acids with different side chains, including those with heterocyclic substituents. wikipedia.orgbohrium.com

Table 2: General Steps in Amino Acid Synthesis via Diethyl Acetamidomalonate

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation | Sodium ethoxide | Enolate of diethyl acetamidomalonate |

| 2 | Alkylation | 4-Bromobenzyl bromide | Diethyl 2-acetamido-2-(4-bromobenzyl)malonate |

| 3 | Hydrolysis and Decarboxylation | Acid or base | Racemic 4-bromophenylalanine |

Pregabalin (B1679071), a drug used to treat neuropathic pain and other conditions, is structurally related to GABA. nih.gov The synthesis of pregabalin and its intermediates can involve the use of malonate esters. For example, a process for preparing pregabalin starts with the Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate. google.com This is followed by a series of reactions including Michael addition, decarboxylation, hydrolysis, and hydrogenation to form the final product. google.comgoogle.com

Building Block for Heterocyclic Compounds

The reactivity of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds. The active methylene (B1212753) group can participate in condensation reactions with a variety of electrophiles, while the ester groups can be modified or cyclized. The 4-bromobenzyl group can also be a site for further functionalization, for example, through cross-coupling reactions. The synthesis of unusual amino acid derivatives containing heterocycles has been reported using diethyl acetamidomalonate as a starting material, which can be alkylated with reagents like 4-bromobenzyl bromide. bohrium.com

Synthesis of Substituted Thienopyrimidines with Pharmacological Relevance

The thienopyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.gov The general synthesis of thienopyrimidines often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) or vice-versa. nih.gov While the direct application of this compound in the synthesis of thienopyrimidines is not extensively documented in peer-reviewed literature, the use of substituted malonates in the formation of pyrimidine rings is a well-established strategy. nih.gov For instance, substituted diethyl malonates can react with amidines or urea (B33335) in cyclocondensation reactions to form the pyrimidine core. nih.gov Theoretically, this compound could serve as a precursor to a barbiturate-type thienopyrimidine derivative, which would bear the 4-bromobenzyl substituent at a key position for further chemical modification.

Derivatization to Pyrazolidine-3,5-diones

Pyrazolidine-3,5-dione (B2422599) is another heterocyclic scaffold that is of significant interest in pharmaceutical chemistry. The established method for synthesizing the pyrazolidine-3,5-dione ring system involves the condensation of a substituted malonic ester with a hydrazine (B178648) derivative. researchgate.netijpsr.com

In this reaction, this compound serves as the C3-dicarbonyl component. The reaction is typically carried out in the presence of a base, which facilitates the cyclization to form the five-membered heterocyclic ring. The use of this compound specifically introduces the 4-bromobenzyl group at the 4-position of the resulting pyrazolidine-3,5-dione ring. This substituent can be crucial for modulating the biological activity of the final compound. Novel methods for creating the N-N bond required for the pyrazolidine (B1218672) ring are also being explored to avoid the use of toxic hydrazine building blocks. rsc.org

Table 1: Synthesis of 4-(4-bromobenzyl)pyrazolidine-3,5-dione

| Reactant 1 | Reactant 2 | Product | Key Reaction Type |

|---|

Synthesis of Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives

Pyrrolo[2,1-a]isoquinolines are a class of fused nitrogen-containing heterocyclic compounds found in a variety of bioactive natural products, such as lamellarins, which exhibit potent antitumor and other pharmacological activities. rsc.orgnih.gov Numerous synthetic strategies have been developed to construct this complex scaffold. rsc.orgnih.gov

While a direct synthetic route starting from this compound is not prominently featured in the literature, general methods often involve the reaction of isoquinolinium salts with active methylene compounds like dimethyl malonate. clockss.org In such syntheses, the active methylene compound acts as a nucleophile to form an intermediate that subsequently cyclizes to create the fused pyrrole (B145914) ring. The use of this compound in such a reaction sequence would be expected to yield a pyrrolo[2,1-a]isoquinoline derivative bearing the 4-bromobenzyl substituent, a valuable feature for creating analogues of naturally occurring alkaloids.

Formation of Benzotriazepines and Benzotriazonones

Benzotriazepines and their corresponding oxo-derivatives, benzotriazepinones, represent a class of seven-membered heterocyclic compounds containing a fused benzene (B151609) ring and three nitrogen atoms. These structures have been investigated for their biological activities. researchgate.net The synthesis of these rings can be complex, and in some pathways, a diethyl malonate moiety can function as a leaving group during cyclization with hydrazine. researchgate.net For example, a reaction between a 2-aminobenzophenone (B122507) derivative and diethyl ethoxymethylenemalonate can produce an intermediate which, upon reaction with hydrazine, yields a dihydrobenzotriazepine. researchgate.net In this context, while not a direct precursor that is incorporated into the final ring, a malonate derivative is a key reactant. A synthetic strategy could potentially be designed where this compound is used to build a more complex intermediate that undergoes subsequent cyclization to form a functionalized benzotriazepine.

Applications in Agrochemical Synthesis

The structural motifs present in this compound make it a valuable building block for the synthesis of new agrochemicals. Substituted malonic esters are precursors to a variety of active compounds, including herbicides and pesticides. google.com The 4-bromobenzyl group is particularly useful as it can be a key pharmacophore or serve as a handle for further diversification through cross-coupling reactions to optimize biological activity.

For example, a related compound, diethyl 2-((4-bromoanilino)methylidene)malonate, has been identified as an important intermediate in the synthesis of pyrazoloquinolinones, a class of compounds with potential biological applications. nih.gov Furthermore, patents have been filed for the synthesis of phenylpyrazoline herbicides using related substituted diethyl malonates. google.com The general utility of malonic esters in this field suggests that this compound is a relevant intermediate for creating novel pesticide and herbicide candidates.

Utility in Polymer Material Synthesis

In the field of polymer science, this compound offers multiple functionalities for the synthesis of novel polymers. The diethyl ester groups can participate in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The bulky 4-bromobenzyl substituent would influence the physical properties of the resulting polymer, such as its thermal stability and solubility.

Furthermore, the bromine atom on the phenyl ring provides a reactive site for post-polymerization modification or for use in controlled polymerization techniques. For instance, it can be converted into a group suitable for Atom Transfer Radical Polymerization (ATRP) or other modern polymerization methods. Related benzylidene malonates are known to be used as building blocks for polymer materials, and other malonates serve as UV absorbers and stabilizers in resins, highlighting the potential of this class of compounds in materials science.

Table 2: Potential Polymerization Applications of this compound

| Functional Group | Type of Polymerization | Potential Polymer Type |

|---|---|---|

| Diethyl Ester | Polycondensation | Polyester, Polyamide |

Advanced Analytical Techniques in the Research of Diethyl 2 4 Bromobenzyl Malonate

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of Diethyl 2-(4-bromobenzyl)malonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum typically shows distinct signals corresponding to the ethyl ester groups, the benzylic protons, and the aromatic protons. The ethyl groups present as a characteristic quartet and triplet pattern. newdrugapprovals.org The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the ester functionalities.

| Technique | Assignment | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aromatic protons (Ar-H) | 7.0-7.5 |

| Malonate CH | ~3.7 | |

| Benzylic CH₂ | ~3.2 | |

| Ethyl ester (CH₂ and CH₃) | 4.1 (q), 1.2 (t) | |

| ¹³C NMR | Carbonyl (C=O) | ~168 |

| Aromatic C-Br | ~121 | |

| Aromatic C-H | 128-132 | |

| Aromatic C-C | ~137 | |

| Malonate CH | ~57 | |

| Benzylic CH₂ | ~35 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to accurately determine the molecular weight of this compound. This technique provides a highly precise mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous confirmation of its elemental composition and molecular formula (C₁₄H₁₇BrO₄). The isotopic pattern observed due to the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br) further corroborates the identity of the compound.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity and, when applicable, its enantiomeric excess.

Flash Column Chromatography for Purification

Following its synthesis, this compound is often purified using flash column chromatography. wiley-vch.defrontiersin.org This technique separates the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. theseus.fimit.edu A solvent system, often a mixture of hexanes and ethyl acetate, is used to elute the compounds from the column. orgsyn.org The progress of the separation is monitored, frequently by thin-layer chromatography (TLC), to collect the fractions containing the pure product. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to assess the purity of this compound. By employing a suitable stationary phase and mobile phase, HPLC can separate the target compound from even minor impurities. nih.gov

Furthermore, when this compound is synthesized in a chiral form, chiral HPLC is the standard method for determining the enantiomeric excess (ee). frontiersin.orgrsc.org This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. sigmaaldrich.com The choice of the chiral column and the mobile phase composition are critical for achieving good resolution between the enantiomeric peaks. rsc.org

| Parameter | Purity Analysis | Enantiomeric Excess Analysis |

|---|---|---|

| Stationary Phase | Reversed-phase (e.g., C18) | Chiral Stationary Phase (e.g., Daicel Chiralpak series) frontiersin.orgrsc.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Hexane/Isopropanol mixtures rsc.org |

| Detection | UV (typically around 254 nm) rsc.org | UV (wavelength dependent on chromophore) rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for monitoring the progress of the reaction that produces this compound. Small aliquots of the reaction mixture can be analyzed at different time points. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for the identification of the starting materials, intermediates, and the final product. This real-time analysis helps in determining the optimal reaction time and conditions.

Computational and Theoretical Studies on Diethyl 2 4 Bromobenzyl Malonate and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method helps in understanding the interactions that stabilize the ligand-protein complex and can provide insights into the molecule's potential biological activity.

Detailed Research Findings: While specific docking studies for Diethyl 2-(4-bromobenzyl)malonate are not readily found in the reviewed literature, the methodology is widely applied. For instance, studies on various enzyme inhibitors utilize docking to elucidate binding modes. A typical study involves preparing the 3D structure of the ligand (e.g., this compound) and the target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the protein's binding site and scores them based on a scoring function, which estimates the binding affinity.

For a compound like this compound, key interactions would likely involve the bromobenzyl group and the diethyl malonate moiety. The aromatic ring could form pi-pi stacking or hydrophobic interactions with residues in the binding pocket, while the ester groups could act as hydrogen bond acceptors. For example, in studies of Bromodomain-4 (BRD-4) inhibitors, a key target in cancer and inflammation, the active site contains a hydrophobic WPF shelf that favors interactions with lipophilic parts of a molecule. tiu.edu.iq A docking simulation would aim to identify such favorable interactions and quantify the binding energy.

A hypothetical docking study of this compound against a target like BRD-4 might reveal the binding affinity and specific amino acid residues involved in the interaction, guiding further structural modifications to enhance potency.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

Detailed Research Findings: Specific QSAR models for this compound were not identified. However, the principles of QSAR are broadly applicable. A QSAR study would involve a dataset of compounds related to this compound with known biological activities (e.g., IC₅₀ values). nih.gov Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. nih.gov Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that correlates these descriptors with the observed activity. aminer.org

For example, a QSAR model for a series of enzyme inhibitors might identify that increased lipophilicity in a specific region of the molecule and the presence of a hydrogen bond donor are positively correlated with activity. tiu.edu.iqnih.gov The robustness and predictive power of a QSAR model are validated internally and externally using various statistical metrics (e.g., R², Q², R²_pred). nih.govaminer.org Such a model could then be used to predict the activity of this compound and guide the design of more potent analogues.

ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies

In silico ADME/T modeling is used to predict the pharmacokinetic and toxicological properties of a drug candidate. nih.gov These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. nih.gov

Detailed Research Findings: While a specific ADME/T profile for this compound is not published, computational tools can predict these properties based on its structure. These tools use models built from large datasets of experimental data.

A standard in silico ADME/T assessment for this compound would typically include predictions for:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential metabolic sites by cytochrome P450 (CYP) enzymes. The ester groups in this compound would be predicted sites for hydrolysis by esterases.

Excretion: Prediction of how the compound and its metabolites are eliminated from the body.

Toxicity: Predictions for various toxicological endpoints such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

These predictions help in the early identification of potential liabilities, allowing for structural modifications to improve the compound's drug-like properties. nih.gov

In Silico Design of Novel Analogues

The insights gained from molecular docking, QSAR, and ADME/T studies are integrated into the in silico design of new analogues with improved properties. nih.gov This rational design process aims to enhance biological activity, selectivity, and pharmacokinetic profiles while minimizing toxicity.

Detailed Research Findings: There is no specific literature on the in silico design of novel analogues starting from this compound. However, the general workflow is well-established.

Using this compound as a starting scaffold, a medicinal chemist could:

Analyze Docking Results: Identify key interactions between the scaffold and the target protein. For instance, if a hydrogen bond is crucial but weak, analogues could be designed to include stronger hydrogen bond donors or acceptors at that position.

Apply QSAR Insights: If the QSAR model indicates that higher lipophilicity at the para-position of the benzyl (B1604629) ring is beneficial, analogues with different substituents (e.g., -CF₃, -Cl) could be proposed.

Optimize ADME/T Properties: If the initial compound is predicted to have poor metabolic stability due to the diethyl ester groups, these could be replaced with more stable bioisosteres.

Virtual Screening: A virtual library of designed analogues can be created and computationally screened using the established docking and QSAR models to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

This iterative cycle of design, prediction, and optimization is a cornerstone of modern computational drug discovery.

Biological Activity and Mechanistic Insights from Malonate Derived Compounds

Anticancer Potential of Derivatives

Derivatives synthesized from malonate precursors have demonstrated notable efficacy as anticancer agents. Their mechanisms of action are multifaceted, targeting key enzymes involved in DNA replication, inducing programmed cell death, and inhibiting the formation of new blood vessels that supply tumors.

Inhibition of Topoisomerase-I/II

Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. Topoisomerase "poisons" are a class of chemotherapeutic drugs that work by trapping these enzymes on DNA after they have created a break, preventing the re-ligation step and leading to cytotoxic double-strand breaks. embopress.orgembopress.org

Several derivatives have been identified as potent inhibitors of these enzymes. Studies on altholactone (B132534) derivatives, for instance, revealed that modifying the core structure with a halogenated benzoate (B1203000) group significantly enhanced inhibitory activity against Topoisomerase IIα (Topo IIα). nih.gov The fluorobenzoate derivative, in particular, was shown to act as a Topo II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks. nih.gov Similarly, certain oxiranylmethoxy- and thiiranylmethoxy-retrochalcone derivatives have been synthesized and evaluated for their anticancer properties. While inactive against Topoisomerase I, these compounds were found to be moderate inhibitors of Topoisomerase II, with some showing activity comparable to the established drug etoposide (B1684455). nih.gov Research on mansonone F derivatives also identified strong inhibitors of topoisomerases, with a much greater significance for Topoisomerase II over Topoisomerase I. sigmaaldrich.com

The mode of action can be quite distinct even among different Topoisomerase II poisons. For example, etoposide traps the enzyme behind replication forks, causing fork stalling due to the buildup of topological stress, whereas doxorubicin (B1662922) functions primarily as a DNA intercalator, inhibiting the DNA unwinding process. embopress.orgembopress.org In human cells, the inhibition of replication by etoposide is dependent on Topoisomerase II, while doxorubicin's inhibitory effect on replication is independent of the enzyme. embopress.orgembopress.org

| Derivative Class | Specific Target | Observed Effect | Reference |

|---|---|---|---|

| Altholactone Derivatives (Fluorobenzoate) | Topoisomerase IIα | Acts as a Topo II poison, stabilizing the cleavage complex and causing DNA double-strand breaks. | nih.gov |

| Chalcone (B49325) Derivatives (Oxiranylmethoxy/Thiiranylmethoxy) | Topoisomerase II | Moderate inhibition, with activity comparable to etoposide at 100 μM. Inactive against Topoisomerase I. | nih.gov |

| Mansonone F Derivatives | Topoisomerase II | Strong inhibition, significantly more potent against Topoisomerase II than Topoisomerase I. | sigmaaldrich.com |

Cell Cycle Arrest and Apoptotic Cell Death Induction

A key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells and trigger apoptosis, or programmed cell death. Malonate-derived compounds, particularly chalcones, have been shown to excel in this regard. One chalcone derivative, referred to as 1C, demonstrated the ability to suppress viability in both sensitive and cisplatin-resistant ovarian cancer cells. nih.govmdpi.com

The mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant cellular damage. nih.govmdpi.com Elevated ROS levels can arrest tumor growth and induce apoptosis. mdpi.com The chalcone derivative 1C was found to induce DNA damage, which leads to cell cycle arrest at the G2/M phase, providing time for the cell to repair the damage. nih.govmdpi.com If the damage is too severe, the cell is pushed towards apoptosis. This process is associated with the modulation of key regulatory proteins, including an increase in p21 (a cell cycle inhibitor), and the cleavage of PARP, a hallmark of apoptosis. nih.govmdpi.com The induction of apoptosis is recognized as a potential consequence of DNA damage. nih.gov Studies have shown that lead nitrate, for example, can inhibit the proliferation of human leukemia cells by inducing DNA damage, causing cell cycle arrest at the G0/G1 checkpoint, and triggering apoptosis through caspase-3 activation. nih.gov

| Derivative/Compound | Cell Line | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Chalcone Derivative 1C | Ovarian Cancer (A2780, A2780cis) | ROS generation, DNA damage, p21 modulation, PARP cleavage. | G2/M phase cell cycle arrest and apoptosis. | nih.govmdpi.com |

| Lead Nitrate | Human Leukemia (HL-60) | DNA damage, caspase-3 activation. | G0/G1 phase cell cycle arrest and apoptosis. | nih.gov |

| Phlorofucofuroeckol A | Colorectal Cancer | Increased cleaved PARP. | Induction of apoptosis. | nih.gov |

Inhibition of VEGFR-2 Phosphorylation

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central to this process. Inhibiting the VEGF/VEGFR-2 signaling pathway is a major focus of antiangiogenic cancer therapies. ejh.it

Synthetic halogenated flavonoids, which can be derived from chalcone precursors, have shown significant antiangiogenic activity. nih.gov Specifically, certain thio-flavone derivatives have been found to potently inhibit the phosphorylation of VEGFR-2. nih.gov Phosphorylation of a specific tyrosine residue (Tyr1214) on VEGFR-2 is a critical step that triggers downstream signaling cascades responsible for endothelial cell migration and survival. nih.gov By preventing this phosphorylation, these derivatives effectively shut down the signal. For example, one thio-flavone derivative, 5b, diminished VEGFR-2 phosphorylation by 57% at a 10 µM concentration. nih.gov This inhibition of a key step in the angiogenesis pathway highlights the potential of these compounds to starve tumors of their blood supply. nih.gov

Antimicrobial Activities of Derivatives

The rise of antibiotic-resistant pathogens presents a major global health crisis, necessitating the discovery of new antimicrobial agents. Derivatives of malonates have emerged as a promising class of compounds with efficacy against a range of bacteria and fungi.

Antibacterial Efficacy

Malonamide derivatives have been synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in hospital and community settings. mdpi.comnih.gov Certain derivatives exhibited potent antibacterial activity and were also found to repress the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate. mdpi.com The chemical structure, particularly the presence of an ethane (B1197151) chloride group connected to the malonate core, was found to be crucial for activity against S. aureus. nih.gov

Other studies have focused on chalcone malonate derivatives. One such compound showed excellent activity against Xanthomonas oryzae pv. oryzae, a plant pathogenic bacterium, with an efficacy significantly superior to commercial bactericides. nih.gov Furthermore, sodium malonate itself has been identified as an efflux pump inhibitor (EPI). nih.gov Efflux pumps are proteins that bacteria use to expel antibiotics, contributing to multidrug resistance. By inhibiting the AcrAB-TolC efflux pump in E. coli, sodium malonate increases the effectiveness of several antibiotics, including minocycline (B592863) and ciprofloxacin, demonstrating its potential as an antibiotic adjuvant. nih.gov

| Derivative Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Malonamide Derivatives | MRSA, S. aureus | Potent antibacterial and anti-biofilm activity. Ethane chloride group is crucial. | mdpi.comnih.gov |

| Chalcone Malonate Derivatives | Xanthomonas oryzae pv. oryzae | Excellent antibacterial activity, superior to commercial agents. | nih.gov |

| Sodium Malonate | E. coli | Inhibits the AcrAB-TolC efflux pump, increasing antibiotic efficacy. | nih.gov |

| Lichexanthone | Bacillus subtilis, MRSA | Strong antibacterial effect. | wikipedia.org |

Antifungal Efficacy

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing concern. New pyrimidine (B1678525) derivatives synthesized from dimethyl malonate have exhibited both antibacterial and antifungal activity. researchgate.net Chalcone derivatives have also been investigated for their antifungal properties. A study screening various chalcones found that while they were inactive against C. albicans and A. niger, some derivatives showed significant inhibitory effects against the dermatophyte Microsporum gypseum, with activity superior to the standard antifungal drug ketoconazole. nih.gov

In the search for broad-spectrum antifungal agents, nicotinamide (B372718) derivatives have been synthesized and evaluated. One compound was found to be highly active against C. albicans, including fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.com Its mechanism appears to involve the disruption of the fungal cell wall, making it a promising candidate for further development. mdpi.com Other studies on 1,4-thiazine derivatives also reported antifungal activity against C. albicans and A. niger. researchgate.net

Inhibition of Microbial DNA-Gyrase

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, making it a validated target for the development of new antibiotics. nih.gov This enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov The inhibition of DNA gyrase disrupts these processes, ultimately leading to bacterial cell death. nih.gov